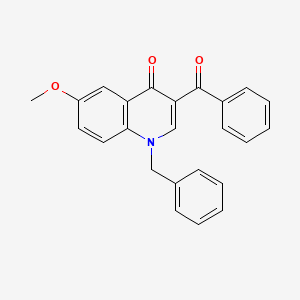

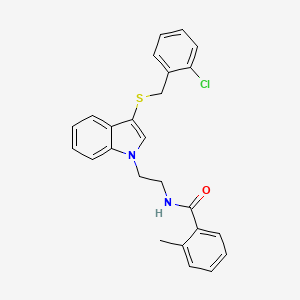

3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one, also known as BMQ or benzyloxyquinoline, is a synthetic compound that has been widely studied for its potential biological applications. It belongs to the family of quinoline alkaloids, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Cytotoxic Activity and Fluorescence Properties : Research has highlighted the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showcasing their cytotoxic activity against various cancer cell lines and fluorescence properties (Kadrić et al., 2014). This demonstrates potential applications in cancer research and fluorescence imaging techniques.

Synthesis in Eco-friendly Conditions : Another study focused on an efficient and eco-friendly protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method involves water as a solvent, indicating an interest in sustainable chemistry practices (Yadav et al., 2020).

Sigma-2 Receptor Probe Development : Another significant area of study is the development of sigma-2 receptor probes using derivatives of 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-one. Such probes are vital in neurological and pharmacological research (Xu et al., 2005).

Anticancer Agent Synthesis : Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the ongoing effort to discover new and more effective cancer treatments (Redda et al., 2010).

Synthesis of Fused Heterocycles : Fournier dit Chabert et al. (2006) developed a methodology to synthesize unusual fused heterocycles from 3-aroyl-2-(2′-nitro-4′-methoxyphenyl)-benzo[b]thiophene, which could have applications in developing new pharmaceutical compounds (Fournier dit Chabert et al., 2006).

Optoelectronic Properties : A study by Wu et al. (2018) explored the optoelectronic properties of fused heteroarenes, which could have implications in materials science and electronic device manufacturing (Wu et al., 2018).

Antiproliferative Screening : The synthesis and evaluation of urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents were studied for their antiproliferative activity against cancer cell lines, highlighting the ongoing search for new cancer therapies (Perković et al., 2016).

Antioxidation and DNA-Binding Properties : Research on Er(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde and aroylhydrazines showed that these complexes have strong scavenging effects for radicals and potential as anticancer drugs (Liu & Yang, 2009).

Inhibition of Tubulin Polymerization : A study on methoxy-substituted 3-formyl-2-phenylindoles revealed their ability to inhibit tubulin polymerization, an important target in cancer therapy (Gastpar et al., 1998).

Propiedades

IUPAC Name |

3-benzoyl-1-benzyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWRHUHBMVKJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B2914766.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzenesulfonamide](/img/structure/B2914769.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)

![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2914777.png)

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)